

physical and chemical properties of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine

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Compound of Interest

Compound Name: 2,2'-(Propane-1,3-diylbis(azanediy))diethanol

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An In-depth Technical Guide to N,N'-bis(2-hydroxyethyl)-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis(2-hydroxyethyl)-1,3-propanediamine (CAS No. 10563-27-6) is a diamine derivative with potential applications in various fields of chemical synthesis and pharmaceutical development. Its structure, featuring two secondary amine groups and two primary hydroxyl groups, allows for a range of chemical modifications, making it a versatile building block. This technical guide provides a summary of its known physical and chemical properties, outlines a general synthetic approach, and discusses its relevance in the context of drug development as an intermediate.

Chemical Identity and Physical Properties

N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is a symmetrically substituted propanediamine. The presence of both amine and hydroxyl functional groups imparts unique solubility characteristics and reactivity.

Table 1: Identifiers and Nomenclature

Identifier	Value
Chemical Name	N,N'-bis(2-hydroxyethyl)-1,3-propanediamine
Synonyms	2,2'-(1,3-Propanediylldiimino)diethanol, 2,2'-(Propane-1,3-diylldiimino)diethanol
CAS Number	10563-27-6[1]
Molecular Formula	C ₇ H ₁₈ N ₂ O ₂ [1]
Molecular Weight	162.23 g/mol [1]
Physical Form	White to Off-White Solid[2]

Table 2: Physicochemical Properties

Property	Value	Notes
Boiling Point	317.6 ± 27.0 °C	Predicted[2]
Density	1.035 g/cm ³	[2]
Flash Point	140 °C	
pKa	14.49 ± 0.10	Predicted[2]
Solubility	DMSO (Slightly), Methanol (Slightly)	[2]

Chemical Reactivity and Synthesis

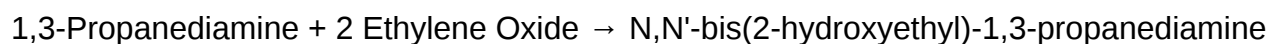
The chemical behavior of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is dictated by its secondary amine and primary alcohol functional groups. The amine groups exhibit nucleophilic and basic properties, allowing for reactions such as alkylation, acylation, and salt formation. The hydroxyl groups can undergo esterification, etherification, and oxidation.

Experimental Protocols

General Synthesis of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine:

While a detailed, peer-reviewed synthesis protocol specifically for this compound is not readily available in the public domain, a general and common method for the hydroxyethylation of amines is the reaction of the corresponding diamine with ethylene oxide.^[3]

Reaction Scheme:



Illustrative, Non-Validated Protocol:

- Materials: 1,3-Propanediamine, Ethylene oxide, a suitable solvent (e.g., ethanol or water), and a reaction vessel rated for pressure and temperature control.
- Procedure:
 - Charge the reaction vessel with 1,3-propanediamine and the solvent.
 - The vessel is then sealed and heated to a specific temperature (e.g., 50-100 °C).
 - Ethylene oxide is carefully introduced into the vessel in a controlled manner, maintaining the desired stoichiometric ratio.
 - The reaction is allowed to proceed for several hours under constant stirring and temperature monitoring.
 - Upon completion, the reaction mixture is cooled, and any excess ethylene oxide is safely vented.
 - The solvent is removed under reduced pressure.
 - The crude product is then purified, typically by vacuum distillation, to yield N,N'-bis(2-hydroxyethyl)-1,3-propanediamine.

Disclaimer: This is a generalized procedure and requires optimization and validation for safe and efficient execution.

Spectroscopic Data

Detailed NMR and IR spectral data for N,N'-bis(2-hydroxyethyl)-1,3-propanediamine are not widely published. However, a mass spectrum is available.

- **Mass Spectrometry:** An electron ionization mass spectrum is available through the NIST WebBook, which can be used for the identification and confirmation of the compound's molecular weight.

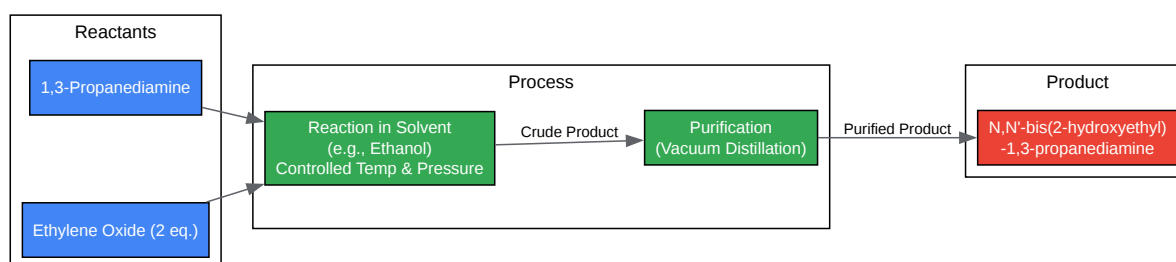
Role in Drug Development and Biological Significance

Currently, there is no direct evidence in the reviewed literature of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine being involved in specific signaling pathways or possessing inherent biological activity. Its primary relevance to the pharmaceutical industry is as a chemical intermediate.

It has been identified as an intermediate in the synthesis of an impurity of Cyclophosphamide. [1] Cyclophosphamide is a widely used chemotherapy drug. The synthesis and characterization of its impurities are critical for ensuring the safety and efficacy of the final drug product. Therefore, N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is of interest to pharmaceutical scientists involved in process development and quality control.

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N,N'-bis(2-hydroxyethyl)-1,3-propanediamine.



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Caption: Generalized synthesis workflow for N,N'-bis(2-hydroxyethyl)-1,3-propanediamine.

Safety and Handling

Detailed safety information for N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is not extensively documented. However, based on the properties of similar aliphatic amines and alcohols, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For compounds with predicted skin and eye irritation potential, direct contact should be avoided.

Conclusion

N,N'-bis(2-hydroxyethyl)-1,3-propanediamine is a chemical compound with established physical and chemical identifiers. While its biological activity and direct applications in drug signaling are not yet defined, its role as an intermediate in the synthesis of a pharmaceutical impurity highlights its importance in the broader context of drug development and quality control. Further research is needed to fully characterize its experimental properties, develop detailed synthesis and analysis protocols, and explore its potential applications.

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